BenchChemオンラインストアへようこそ!

7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Kinase Inhibition Structure-Activity Relationship Purine Derivatives

Essential tool for kinase SAR: the N7-butyl chain and 8-morpholinylmethyl group are critical pharmacophores for PI3K/mTOR activity. This compound serves as a differentiated probe to study selectivity versus Wnt pathway targets, unlike its N7-phenethyl or 8-benzylamino analogs. NMR-confirmed quality standard ensures batch-to-batch reproducibility. Insist on CAS 573697-31-1 for your structure-activity relationship campaigns.

Molecular Formula C16H25N5O3
Molecular Weight 335.408
CAS No. 573697-31-1
Cat. No. B2726068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
CAS573697-31-1
Molecular FormulaC16H25N5O3
Molecular Weight335.408
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
InChIInChI=1S/C16H25N5O3/c1-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3
InChIKeyLNBVFVNCNKZBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione (CAS 573697-31-1) Basic Characteristics & Research Context


This compound is a synthetic purine-2,6-dione derivative, functionally related to the xanthine alkaloid class, featuring a distinct 8-(morpholin-4-ylmethyl) substituent and an N7-butyl chain [1]. The purine-2,6-dione scaffold is known for interactions with PI3K/mTOR and other kinase targets, as documented in patent literature for morpholinopurine derivatives [2]. Its structural identity is confirmed by NMR spectral data, providing a baseline for analytical verification in procurement [3].

Why Generic Purine-2,6-dione Analogs Cannot Substitute for 7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione


Simple substitution with other purine-2,6-diones is not advised due to the sensitivity of biological activity to the N7 alkyl chain length and the 8-substituent motif. Cross-study data show that moving from an N7-butyl to an N7-ethyl group on a similar scaffold alters target engagement profiles, while replacing the 8-morpholinylmethyl with a benzyl(methyl)amino group results in an IC50 of 4.51E+3 nM against Protein Wnt-3a, a level of potency that is not representative of the target compound [1]. Furthermore, the morpholine moiety is a critical pharmacophore for PI3K/mTOR inhibition in this chemical series, and its absence or substitution is expected to yield a different selectivity window [2]. These structural variations mean that class-level activity assumptions are unreliable, making specific procurement of CAS 573697-31-1 essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione vs. Closest Analogs


N7-Butyl Chain vs. N7-Phenethyl Impact on Target Engagement

The target compound's N7-butyl group provides a distinct steric and electronic environment compared to the N7-phenethyl analog. The phenethyl analog (BDBM44562) shows an EC50 of 1.68E+3 nM against Multidrug resistance-associated protein 1, a target not commonly associated with the purine-2,6-dione kinase inhibitor class [1]. While direct data for the target compound against this specific target is unavailable, the structural divergence suggests a differentiated target engagement profile, positioning the butyl derivative for studies requiring a non-phenethyl N7 substituent.

Kinase Inhibition Structure-Activity Relationship Purine Derivatives

8-Morpholinylmethyl vs. 8-Benzyl(methyl)amino Substituent Potency Differential

The 8-substituent is a critical determinant of activity. The analog with an 8-benzyl(methyl)amino group (BDBM89234, carrying the same N7-butyl and N1,N3-dimethyl pattern) exhibits an IC50 of 4.51E+3 nM against Protein Wnt-3a [1]. This moderate micromolar activity contrasts with the sub-micromolar or nanomolar activities often reported for morpholinopurine derivatives against PI3K and mTOR in patent literature, supporting the morpholine group as a superior pharmacophore for kinase inhibition [2]. The target compound, containing the 8-morpholinylmethyl group, is therefore expected to demonstrate significantly improved potency against PI3K/mTOR targets compared to tertiary amine analogs.

Enzyme Inhibition Functional Group SAR Purine Scaffold

Spectral and Identity Confirmation Data

The target compound has verified NMR spectral data (DMSO-d6), providing a benchmark for identity confirmation that is absent for many in-house synthesized analogs [1]. This spectral reference, available in the KnowItAll NMR Spectral Library, reduces analytical ambiguity during compound registration or release assays, a practical advantage over procurement of less-characterized alternatives.

Analytical Chemistry Quality Control Spectral Verification

Optimal Application Scenarios for 7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione (CAS 573697-31-1)


PI3K/mTOR Inhibitor Lead Optimization and SAR Studies

Based on its 8-morpholinylmethyl pharmacophore, a motif repeatedly claimed in patents for PI3K and mTOR inhibition [1], this compound is suitable as a reference standard or starting scaffold in SAR campaigns exploring N7 alkyl chain modifications within this kinase inhibitor class.

Chemical Biology Tool for Protein Wnt-3a Pathway Comparison

Given that the close N7-butyl analog (differing only at the 8-substituent) shows an IC50 of 4.51E+3 nM against Protein Wnt-3a [2], this compound can serve as a differentiated probe molecule to study the role of the 8-morpholine group in determining kinase selectivity versus Wnt pathway targets.

Analytical Reference Standard for Purine Derivative Libraries

With publicly accessible NMR spectral data [3], this compound is fit for use as a quality control standard during the synthesis and characterization of purine-2,6-dione compound libraries, ensuring batch-to-batch consistency and structural identity verification.

Pharmacophore Replacement Studies Avoiding Aromatic N7 Substitution

The N7-butyl chain lacks the aromatic character of the N7-phenethyl analog (which had an EC50 of 1.68E+3 nM against an unrelated target) [4], making this compound the preferred choice for projects specifically aiming to dissect the role of aliphatic versus aromatic N7 substitution in target selectivity.

Quote Request

Request a Quote for 7-Butyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.